

Fumonisin B₂-¹³C₃₄: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fumonisin B₂-¹³C₃₄*

Cat. No.: *B3025797*

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An in-depth examination of the properties, analytical applications, and biological impact of the isotopically labeled mycotoxin, Fumonisin B₂-¹³C₃₄.

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on Fumonisin B₂-¹³C₃₄, a critical internal standard for the accurate quantification of Fumonisin B₂. This document outlines its physicochemical properties, provides a detailed experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS/MS) applications, and explores the well-established mechanism of action of fumonisins, including their impact on sphingolipid metabolism.

Core Data Presentation

The following table summarizes the key quantitative data for Fumonisin B₂-¹³C₃₄.

Property	Value	Source(s)
CAS Number	1217481-36-1	[1][2][3]
Molecular Formula	[¹³ C] ₃₄ H ₅₉ NO ₁₄	[1][2]
Molecular Weight	739.6 g/mol	[1][2]
Purity	≥98%	[1][2]
Formulation	A 10 µg/ml solution in acetonitrile:water (1:1)	[1][2]
Storage Temperature	-20°C	[1][3]
Solubility	Soluble in acetonitrile.	[1]
Stability	≥ 2 years at -20°C	[1]

Toxicological Profile of Fumonisin

Fumonisin B₂ is a mycotoxin produced by fungi of the *Fusarium* species, notably *Fusarium verticillioides*, and is a common contaminant in maize and other grains.[4] It is structurally similar to Fumonisin B₁, the most studied fumonisin, and exhibits a comparable toxicological profile. The primary mechanism of fumonisin toxicity is the disruption of sphingolipid metabolism through the inhibition of the enzyme ceramide synthase.[5][6][7][8] This inhibition leads to an accumulation of sphingoid bases like sphinganine and sphingosine, which are cytotoxic and have pro-apoptotic effects.[5][7]

Fumonisin B₂ has demonstrated cytotoxicity against various cell lines, including rat hepatoma cells (IC₅₀s = 3-50 µg/ml) and MDCK dog kidney epithelial cells (IC₅₀ = 2 µg/ml).[1] In vivo studies have shown that fumonisins can cause liver and kidney damage in a range of animal species.[6][7] Due to these toxic effects, the presence of fumonisins in food and feed is regulated in many countries.

Experimental Protocols

Quantification of Fumonisin B₂ in a Sample Matrix using Fumonisin B₂-¹³C₃₄ as an Internal Standard by LC-MS/MS

This protocol describes a general workflow for the quantification of Fumonisin B₂ in a sample matrix (e.g., corn-based animal feed) using a stable isotope dilution assay with Fumonisin B₂-¹³C₃₄ as an internal standard. This method is highly accurate as the isotopically labeled standard co-elutes with the analyte of interest and experiences similar matrix effects during ionization, thus providing reliable quantification.

1. Sample Preparation and Extraction:

- **Homogenization:** Homogenize a representative portion of the sample to ensure uniformity.
- **Fortification:** Spike a known amount of the Fumonisin B₂-¹³C₃₄ internal standard solution into the homogenized sample.
- **Extraction:** Add an extraction solvent, typically a mixture of acetonitrile and water (e.g., 50:50 or 80:20 v/v), often with a small percentage of formic acid to improve analyte recovery.[\[9\]](#)[\[10\]](#)
- **Vortexing/Shaking:** Vigorously mix the sample and solvent to ensure efficient extraction of the fumonisins.
- **Centrifugation:** Centrifuge the mixture to pellet solid matrix components.
- **Filtration:** Filter the supernatant to remove any remaining particulate matter before LC-MS/MS analysis.

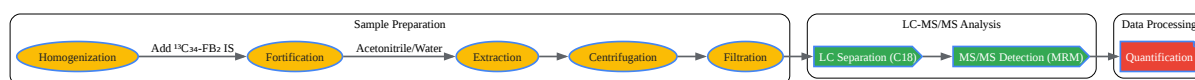
2. LC-MS/MS Analysis:

- **Chromatographic Separation:**
 - **Column:** Utilize a C18 reversed-phase column for the separation of fumonisins.
 - **Mobile Phase:** Employ a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, typically with a formic acid modifier.
 - **Injection Volume:** Inject a small volume (e.g., 5-20 µL) of the filtered extract.
- **Mass Spectrometric Detection:**
 - **Ionization Mode:** Use positive electrospray ionization (ESI+).

- Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
- MRM Transitions: Monitor for at least two specific precursor-to-product ion transitions for both Fumonisin B₂ and Fumonisin B₂-¹³C₃₄ to ensure accurate identification and quantification.

3. Data Analysis:

- Calibration Curve: Prepare a series of calibration standards containing known concentrations of Fumonisin B₂ and a fixed concentration of the Fumonisin B₂-¹³C₃₄ internal standard.
- Quantification: Determine the concentration of Fumonisin B₂ in the sample by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.



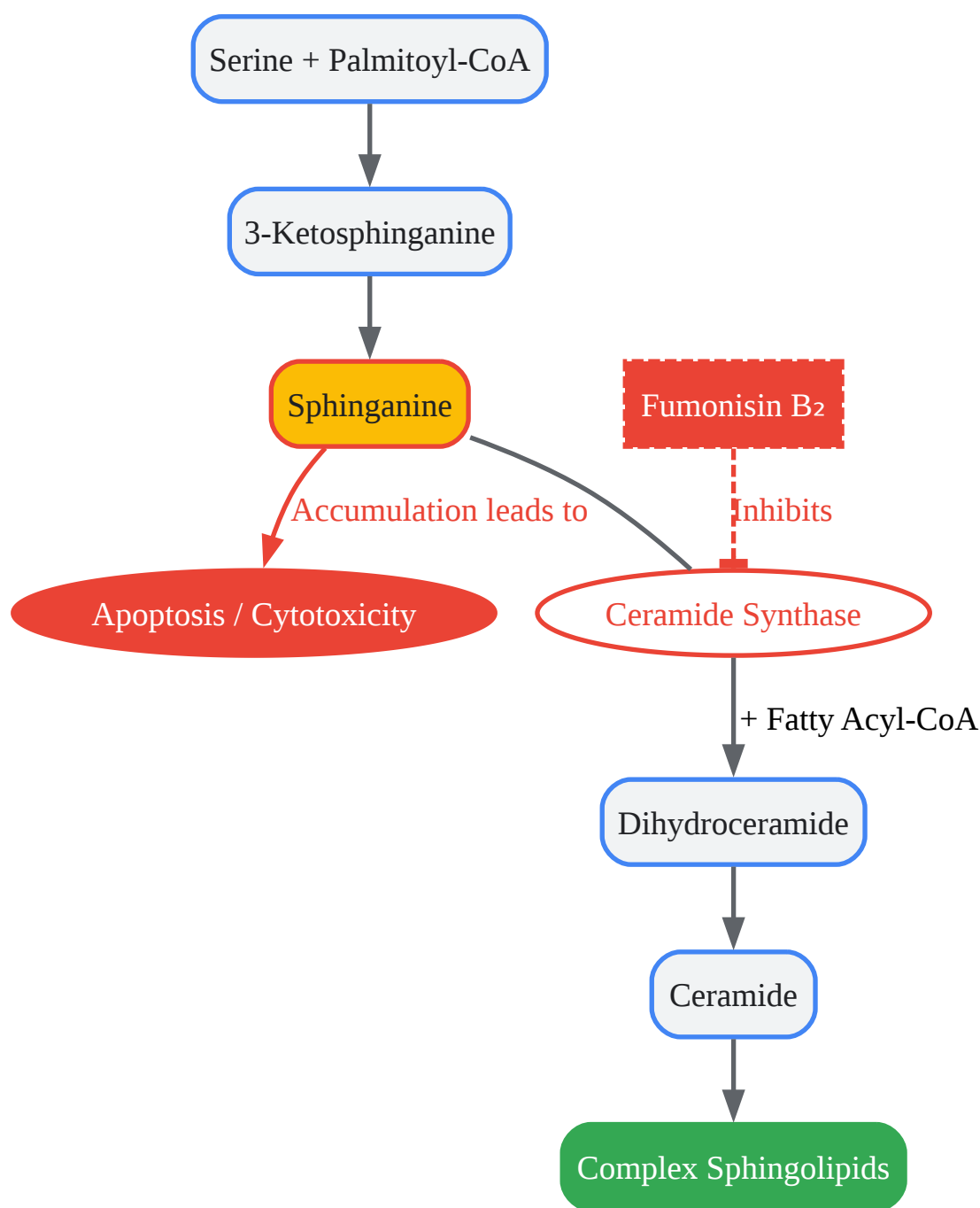
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Caption: Experimental workflow for Fumonisin B₂ quantification.

Signaling Pathways

Disruption of Sphingolipid Metabolism by Fumonisin B₂

Fumonisin B₂ exerts its toxic effects by competitively inhibiting ceramide synthase, a key enzyme in the de novo sphingolipid biosynthesis pathway. This inhibition leads to the accumulation of sphinganine and sphingosine, which can be phosphorylated to sphinganine-1-phosphate and sphingosine-1-phosphate, respectively. These bioactive lipids are involved in various cellular processes, and their accumulation can lead to apoptosis, cell cycle arrest, and other cytotoxic effects.



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Caption: Fumonisin B₂ inhibits ceramide synthase in the sphingolipid pathway.

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- To cite this document: BenchChem. [Fumonisin B2-¹³C₃₄: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025797#fumonisin-b2-13c34-cas-number-and-molecular-weight]

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